3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one
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Overview
Description
3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a chromenone core, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the nitro group. Subsequent steps involve the formation of the thiadiazole ring and the attachment of the chloronaphthalen-2-yloxyphenyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the chloronaphthalen-2-yloxyphenyl moiety.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, chromenone derivatives, and nitro-containing compounds. Examples include:
- 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-methoxy-2H-chromen-2-one
- 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-bromo-2H-chromen-2-one
Uniqueness
What sets 3-(5-((3-Chloro-4-((1-chloronaphthalen-2-yl)oxy)phenyl)amino)-1,3,4-thiadiazol-2-yl)-6-nitro-2H-chromen-2-one apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C27H14Cl2N4O5S |
---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
3-[5-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyanilino]-1,3,4-thiadiazol-2-yl]-6-nitrochromen-2-one |
InChI |
InChI=1S/C27H14Cl2N4O5S/c28-20-13-16(6-9-22(20)37-23-8-5-14-3-1-2-4-18(14)24(23)29)30-27-32-31-25(39-27)19-12-15-11-17(33(35)36)7-10-21(15)38-26(19)34/h1-13H,(H,30,32) |
InChI Key |
LJRZIGZYVOEJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC4=NN=C(S4)C5=CC6=C(C=CC(=C6)[N+](=O)[O-])OC5=O)Cl |
Origin of Product |
United States |
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